5-benzyl-7-(4-ethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
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Overview
Description
5-benzyl-7-(4-ethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a dioxolo ring fused to the quinoline core, along with benzyl and ethylbenzoyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-7-(4-ethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Friedel-Crafts acylation reaction to introduce the benzoyl group onto the quinoline core. This is followed by a series of condensation and cyclization reactions to form the dioxolo ring and introduce the benzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethylbenzoyl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.
Substitution: The quinoline core can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
5-benzyl-7-(4-ethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-7-(4-ethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxolo ring and quinoline core play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-benzyl-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one: Similar structure with a methoxy group instead of an ethyl group.
7-ethoxycarbonyl-8-arylamino-[1,3]-dioxolo[4,5-g]quinolin-5-ium chloride: Contains an ethoxycarbonyl group and arylamino substituents.
Uniqueness
5-benzyl-7-(4-ethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is unique due to its specific substituents and the presence of both benzyl and ethylbenzoyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-benzyl-7-(4-ethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-2-17-8-10-19(11-9-17)25(28)21-15-27(14-18-6-4-3-5-7-18)22-13-24-23(30-16-31-24)12-20(22)26(21)29/h3-13,15H,2,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIHTNXBGCDRKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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